molecular formula C14H10BrFO2 B1323944 4-Bromo-3-fluoro-4'-methoxybenzophenone CAS No. 760192-85-6

4-Bromo-3-fluoro-4'-methoxybenzophenone

Cat. No. B1323944
M. Wt: 309.13 g/mol
InChI Key: CCBGXYKZLVCALQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-4’-methoxybenzophenone is a chemical compound with the molecular formula C14H10BrFO2 . It has a molecular weight of 309.13 . The compound appears as a white solid .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-fluoro-4’-methoxybenzophenone is 1S/C14H10BrFO2/c1-18-11-5-2-9 (3-6-11)14 (17)10-4-7-12 (15)13 (16)8-10/h2-8H,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While the specific chemical reactions involving 4-Bromo-3-fluoro-4’-methoxybenzophenone are not detailed in the searched resources, benzophenone compounds are known to form radicals in the presence of ultraviolet radiation, leading to interesting photochemistry .


Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-4’-methoxybenzophenone is a white solid . It has a molecular weight of 309.13 and a molecular formula of C14H10BrFO2 .

Scientific Research Applications

Photodynamic Therapy

4-Bromo-3-fluoro-4'-methoxybenzophenone derivatives show potential in photodynamic therapy for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which include bromo and methoxy components similar to 4-Bromo-3-fluoro-4'-methoxybenzophenone, have been found to exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Radiopharmaceutical Synthesis

In radiopharmaceuticals, compounds containing 4-Bromo-3-fluoro-4'-methoxybenzophenone have been developed for potential use in brain imaging. For example, a derivative was synthesized for potential use as a radioligand for the GABA receptor in the brain. This application leverages the specific properties of the compound to facilitate brain imaging in medical diagnostics (Vos & Slegers, 1994).

Antioxidant Properties

Bromophenol derivatives from Rhodomela confervoides, which include components similar to 4-Bromo-3-fluoro-4'-methoxybenzophenone, demonstrate antioxidant activities. These compounds have been found to have potent scavenging activity against radicals, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Analytical Chemistry

In analytical chemistry, derivatives of 4-Bromo-3-fluoro-4'-methoxybenzophenone are used in methods for determining benzophenone UV absorbers in environmental water samples. This application involves concentration and determination steps, utilizing the compound's properties for environmental monitoring (Negreira et al., 2009).

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBGXYKZLVCALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641491
Record name (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-4'-methoxybenzophenone

CAS RN

760192-85-6
Record name (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-3-fluorobenzoyl chloride (3.00 g, 12.6 mmol) and anisole (1.65 mL, 1.65 g, 15.2 mmol, 1.20 eq) in DCM (30 mL) at −5° C. was added, portion-wise, over 5 minutes, AlCl3 (2.54 g, 19.0 mmol, 1.50 eq) as a powder. The reaction was stirred at −5° C. for 2 h. The reaction was poured onto a mixture of 1 N HCl (100 mL) and ice (200 g) and stirred for 1 h. The DCM layer was washed with saturated aq. NaHCO3 (100 mL) and brine (100 mL) then dried (MgSO4) and concentrated. The resulting white solid was triturated with ˜100 mL hexanes, filtered and air-dried overnight to afford 3.26 g (83%) of compound 185. 1H NMR (400 MHz, DMSO-d6): δ 3.87 (s, 3H), 7.11 (d, J=8.9 Hz, 2H), 7.45 (d, J=8.9 Hz, 1H), 7.64 (d, J=8.9 Hz, 1H), 7.78 (d, J=8.9 Hz, 2H), 7.91 (t, J=7.1 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.54 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
83%

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